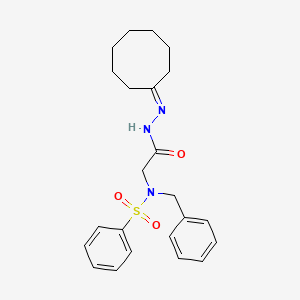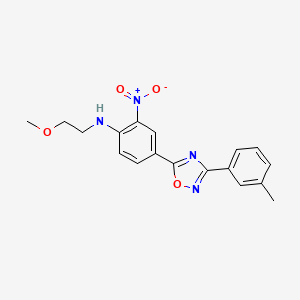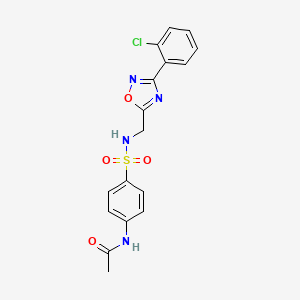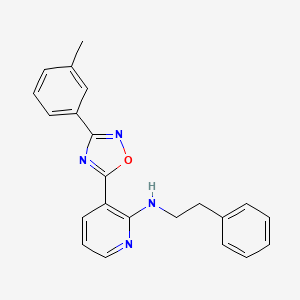![molecular formula C16H15ClN2O5S B7706470 2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B7706470.png)
2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is a synthetic compound that has attracted the attention of researchers due to its potential applications in the field of medicine. It is a sulfonamide derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide is not fully understood. However, it has been suggested that it inhibits the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines.
Biochemical and physiological effects:
2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It has also been shown to reduce inflammation by inhibiting the production of inflammatory mediators. Additionally, it has been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide in lab experiments include its potential as an anticancer and anti-inflammatory agent. It also has antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide. One direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, research can be conducted to optimize the synthesis method to obtain a higher yield of the compound. Further studies can also be conducted to investigate its potential as an antibiotic for the treatment of bacterial and fungal infections.
Méthodes De Synthèse
2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has been synthesized using various methods, including the reaction of 4-chlorobenzenesulfonyl chloride with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid followed by the reaction with N-(2-aminoethyl)acetamide. Another method involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-chlorobenzenesulfonamide followed by the reaction with N-(2-aminoethyl)acetamide. These methods have been optimized to obtain a high yield of the compound.
Applications De Recherche Scientifique
2-(4-chlorophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has been studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent. Additionally, it has been shown to have antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O5S/c17-11-1-4-13(5-2-11)25(21,22)18-10-16(20)19-12-3-6-14-15(9-12)24-8-7-23-14/h1-6,9,18H,7-8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSVZQMFHVJNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7706458.png)
![3-(4-fluorophenyl)-N-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7706463.png)

![ethyl 2-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7706478.png)